molecular formula C9H12N2O3 B12577856 (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one CAS No. 587869-25-8

(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B12577856
CAS No.: 587869-25-8
M. Wt: 196.20 g/mol
InChI Key: VWFBCDNGYDKEIB-SSDOTTSWSA-N
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Description

(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a pyrrole ring, and an oxazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolidinone ring, followed by the introduction of the pyrrole ring and the hydroxymethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for maximum efficiency and yield. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the oxazolidinone ring or the pyrrole ring.

    Substitution: Functional groups on the pyrrole ring can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce new functional groups to the pyrrole ring.

Scientific Research Applications

Chemistry

In chemistry, (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the oxazolidinone ring suggests possible antibacterial properties, while the pyrrole ring could contribute to interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The combination of functional groups may offer unique interactions with biological systems, leading to the development of new drugs or treatments.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action of (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways. The oxazolidinone ring may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the pyrrole ring could interact with other biological molecules, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinones and pyrrole-containing molecules. Examples include linezolid, an oxazolidinone antibiotic, and pyrrole-based drugs used in various therapeutic applications.

Uniqueness

What sets (5R)-5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one apart is its specific combination of functional groups and stereochemistry. This unique structure may offer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

587869-25-8

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(1-methylpyrrol-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H12N2O3/c1-10-4-2-3-8(10)11-5-7(6-12)14-9(11)13/h2-4,7,12H,5-6H2,1H3/t7-/m1/s1

InChI Key

VWFBCDNGYDKEIB-SSDOTTSWSA-N

Isomeric SMILES

CN1C=CC=C1N2C[C@@H](OC2=O)CO

Canonical SMILES

CN1C=CC=C1N2CC(OC2=O)CO

Origin of Product

United States

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